molecular formula C14H14BrN3O B4118022 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide

Cat. No.: B4118022
M. Wt: 320.18 g/mol
InChI Key: SQULBUATAWJDRA-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide is an organic compound that features a bromine-substituted phenyl ring and two cyanoethyl groups attached to an acetamide moiety

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c15-13-5-3-12(4-6-13)11-14(19)18(9-1-7-16)10-2-8-17/h3-6H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULBUATAWJDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N(CCC#N)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide typically involves the reaction of 4-bromoaniline with acrylonitrile in the presence of a base to form N,N-bis(2-cyanoethyl)-4-bromoaniline. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, potassium thiocyanate

    Hydrolysis: Hydrochloric acid, sodium hydroxide

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products

    Nucleophilic substitution: Formation of azido, thiocyanato, or other substituted derivatives

    Hydrolysis: Formation of 4-bromoaniline and cyanoacetic acid

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives

Scientific Research Applications

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted phenyl ring and cyanoethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide
  • 2-(4-fluorophenyl)-N,N-bis(2-cyanoethyl)acetamide
  • 2-(4-methylphenyl)-N,N-bis(2-cyanoethyl)acetamide

Comparison

Compared to its analogs, 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall stability. These differences make it a valuable compound for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide
Reactant of Route 2
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2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide

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